

Protocol for the Synthesis of Ph-HTBA for Research Applications

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Compound of Interest

Compound Name: *Ph-HTBA*
Cat. No.: *B13902147*

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This document provides a detailed protocol for the synthesis of **Ph-HTBA**, a novel high-affinity, brain-penetrant stabilizer of the CaMKII α hub domain.^{[1][2]} **Ph-HTBA** is a valuable research tool for studying the role of CaMKII α in various neurological processes and as a potential therapeutic agent for ischemic stroke and neurodegenerative disorders.^{[1][2]}

Overview of the Synthesis

The synthesis of **Ph-HTBA** is a multi-step process that begins with the commercially available 2-bromo-6,7,8,9-tetrahydro-5H-benzo^[3]annulen-5-one. The key steps involve a Suzuki coupling reaction to introduce the phenyl group, followed by a reaction to add the acetic acid moiety.

Experimental Protocol

This protocol is adapted from the synthetic scheme described in the literature.^[4]

Step 1: Synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo^[3]annulen-5-one (5i)

This step involves a Suzuki coupling reaction between 2-bromo-6,7,8,9-tetrahydro-5H-benzo^[3]annulen-5-one and phenylboronic acid.

- Reactants:
 - 2-Bromo-6,7,8,9-tetrahydro-5H-benzo^[3]annulen-5-one (5a)

- Phenylboronic acid
- $\text{Pd(PPh}_3)_4$ (Palladium tetrakis(triphenylphosphine))
- K_2CO_3 (Potassium carbonate)
- DMF (Dimethylformamide)
- H_2O (Water)
- Procedure:
 - Combine 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (0.25 g, 1.0 mmol), phenylboronic acid (0.26 g, 2.1 mmol), $\text{Pd(PPh}_3)_4$ (0.11 g, 0.10 mmol), and K_2CO_3 (0.44 g, 3.1 mmol) in a reaction vessel.[4]
 - Add DMF (24 mL) and H_2O (16 mL) to the mixture.[4]
 - Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
 - Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, quench the reaction and perform an aqueous workup.
 - Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient (e.g., 9:1) to yield 2-phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one as a yellow oil.[4]

Step 2: Synthesis of **Ph-HTBA**

The subsequent steps to convert the phenyl-substituted benzo[3]annulen-5-one to **Ph-HTBA** are not explicitly detailed in the provided search results. However, based on the structure of **Ph-HTBA**, which contains a ylideneacetic acid moiety, a likely next step is a Wittig or Horner-Wadsworth-Emmons reaction. This would involve reacting the ketone intermediate from Step 1 with a phosphonium ylide or a phosphonate carbanion bearing an ester group, followed by hydrolysis of the ester to the carboxylic acid.

Quantitative Data

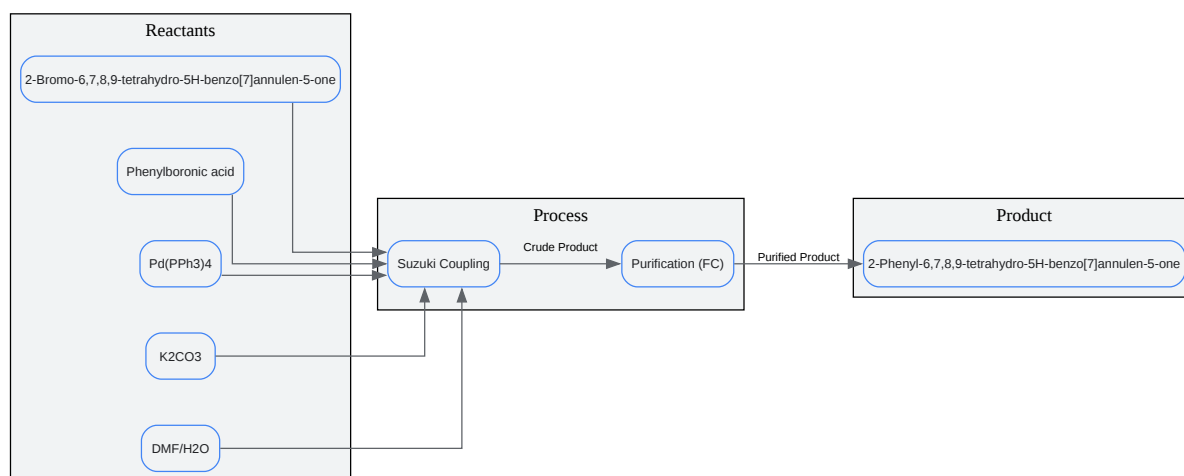
The following table summarizes the quantitative data for the synthesis of the intermediate 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one.

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one	~253.12	0.25	1.0	-
Phenylboronic acid	121.93	0.26	2.1	-
Pd(PPh ₃) ₄	1155.56	0.11	0.10	-
K ₂ CO ₃	138.21	0.44	3.1	-
2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one	~250.34	0.22	~0.88	90

Data extracted from a representative synthesis.[4]

Diagrams

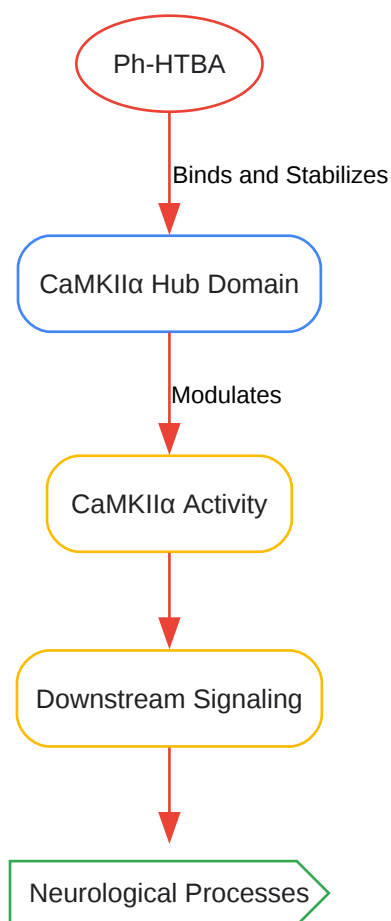
Synthesis Workflow of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one



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Caption: Synthetic workflow for the Suzuki coupling step.

Proposed Signaling Pathway Modulation by **Ph-HTBA**



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Caption: **Ph-HTBA** modulates CaMKIIα activity.

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References

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